D-2-Aminooctanoate Is a Recognized Substrate for Engineered D-Amino Acid Dehydrogenase While L-Form Is Not
The engineered NADP+-dependent D-amino acid dehydrogenase (DAADH) created from the meso-diaminopimelate dehydrogenase of Ureibacillus thermosphaericus strain A1 via five point mutations was shown to accept D-2-aminooctanoate as a substrate for oxidative deamination, whereas the L-enantiomer (S-form) is not recognized. This stereochemical requirement was confirmed alongside other D-amino acids tested including D-cyclohexylalanine and D-isoleucine [1]. The parent enzyme meso-diaminopimelate dehydrogenase lacks this D-amino acid activity, confirming that the engineered specificity is enantiomer-dependent. The mutant enzyme also demonstrated thermostability with no loss of activity at 65°C, making D-2-aminooctanoate a viable substrate for high-temperature biocatalytic processes [1].
| Evidence Dimension | Substrate recognition by NADP+-dependent D-amino acid dehydrogenase (DAADH) |
|---|---|
| Target Compound Data | D-2-aminooctanoate (R-enantiomer) accepted as substrate for oxidative deamination |
| Comparator Or Baseline | L-2-aminooctanoate (S-enantiomer): not accepted as substrate; meso-diaminopimelate: not accepted as substrate |
| Quantified Difference | Qualitative yes/no substrate recognition; D-enantiomer accepted, L-enantiomer and meso-diaminopimelate rejected |
| Conditions | Engineered DAADH (5 point mutations) from Ureibacillus thermosphaericus strain A1; oxidative deamination assay in presence of NADP+ |
Why This Matters
For researchers developing D-amino acid specific biocatalytic processes or studying D-amino acid metabolism, procurement of the R-enantiomer is mandatory—the S-enantiomer or racemate will not function as enzyme substrate, directly determining experimental success or failure.
- [1] Akita, H., et al. (2012). Creation of a thermostable NADP+-dependent d-amino acid dehydrogenase from Ureibacillus thermosphaericus strain A1. Biotechnology Letters, 34, 1693-1699. View Source
